Cas no 151670-13-2 (1-Propanone,2-hydroxy-1-(1-pyrrolidinyl)-, (2R)-)

1-Propanone,2-hydroxy-1-(1-pyrrolidinyl)-, (2R)- structure
151670-13-2 structure
Product Name:1-Propanone,2-hydroxy-1-(1-pyrrolidinyl)-, (2R)-
CAS No:151670-13-2
MF:C7H13NO2
MW:143.183622121811
CID:99471
PubChem ID:11194401
Update Time:2025-10-12

1-Propanone,2-hydroxy-1-(1-pyrrolidinyl)-, (2R)- Chemical and Physical Properties

Names and Identifiers

    • 1-Propanone,2-hydroxy-1-(1-pyrrolidinyl)-, (2R)-
    • (2R)-2-Hydroxy-1-(1-pyrrolidinyl)-1-propanone
    • (2R)-1-oxo-1-pyrrolidin-1-ylpropan-2-ol
    • (2R)-1-oxo-1-pyrrolidinylpropane-2-ol
    • 1-Pyrr
    • 1-pyrrolidine-carbothioamide
    • 1-Pyrrolidinecarbothioamide
    • 1-thiocarbamoylpyrrolidine
    • AC1Q501Y
    • ACMC-209jdw
    • aminopyrrolidinylmethane-1-thione
    • F2135-0600
    • NSC239872
    • Pyrrolidin-1-thiocarbonsaeure-amid
    • pyrrolidine-1-carbothioic acid amide
    • Pyrrolidinothiocarbonamid
    • pyrrolidinyl (S)-lactamide
    • pyrrolidinyl-(R)-lactamide
    • Pyrrolidine, 1-[(2R)-2-hydroxy-1-oxopropyl]- (9CI)
    • (2R)-2-hydroxy-1-pyrrolidin-1-ylpropan-1-one
    • EN300-6478995
    • KLCGBSXTJWOEJD-ZCFIWIBFSA-N
    • (R)-2-Hydroxy-1-(pyrrolidin-1-yl)propan-1-one
    • 151670-13-2
    • (2R)-2-HYDROXY-1-(PYRROLIDIN-1-YL)PROPAN-1-ONE
    • SCHEMBL1417346
    • G27857
    • 826-715-5
    • Inchi: 1S/C7H13NO2/c1-6(9)7(10)8-4-2-3-5-8/h6,9H,2-5H2,1H3/t6-/m1/s1
    • InChI Key: KLCGBSXTJWOEJD-ZCFIWIBFSA-N
    • SMILES: O=C([C@@H](C)O)N1CCCC1

Computed Properties

  • Exact Mass: 143.09469
  • Monoisotopic Mass: 143.094628657g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 130
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0
  • Topological Polar Surface Area: 40.5Ų

Experimental Properties

  • PSA: 40.54
  • LogP: -0.07250

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Additional information on 1-Propanone,2-hydroxy-1-(1-pyrrolidinyl)-, (2R)-

Introduction to 1-Propanone,2-hydroxy-1-(1-pyrrolidinyl)-, (2R) and Its CAS No. 151670-13-2

1-Propanone,2-hydroxy-1-(1-pyrrolidinyl)-, (2R), identified by the Chemical Abstracts Service Number (CAS No.) 151670-13-2, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This molecule, characterized by its unique structural framework comprising a ketone group, a hydroxyl group, and a pyrrolidine moiety, has garnered attention for its potential applications in drug discovery and development. The stereochemical configuration at the chiral center, specifically the (2R) configuration, further enhances its relevance in the design of enantiomerically pure pharmaceutical agents.

The compound's structural features make it a promising candidate for further investigation in synthetic chemistry and pharmacology. The presence of both a ketone and a hydroxyl group provides multiple sites for functionalization, enabling the synthesis of derivatives with tailored biological activities. Additionally, the pyrrolidine ring is a common pharmacophore in many bioactive molecules, contributing to interactions with biological targets such as enzymes and receptors.

In recent years, there has been growing interest in the development of novel therapeutic agents derived from heterocyclic compounds. 1-Propanone,2-hydroxy-1-(1-pyrrolidinyl)-, (2R) fits well within this trend, as it combines elements known to enhance drug-like properties such as solubility, metabolic stability, and target binding affinity. The compound's pyrrolidine moiety is particularly noteworthy, as it has been extensively studied for its role in modulating neurological and cardiovascular functions.

Current research in this domain has highlighted the potential of 1-Propanone,2-hydroxy-1-(1-pyrrolidinyl)-, (2R) as a precursor for the synthesis of small-molecule inhibitors targeting specific disease pathways. For instance, studies have demonstrated its utility in generating derivatives that exhibit inhibitory effects on enzymes involved in inflammation and oxidative stress. These findings align with the broader goal of developing treatments for chronic inflammatory diseases and neurodegenerative disorders.

The stereochemistry of the compound is another critical aspect that has been explored in recent investigations. The (2R) configuration is particularly significant because it influences the molecule's interaction with biological targets. Enantiopure compounds are often preferred in pharmaceutical applications due to their improved efficacy and reduced side effects compared to racemic mixtures. The synthesis of (2R)-1-Propanone,2-hydroxy-1-(1-pyrrolidinyl)- represents a significant advancement in achieving enantiomerically pure pharmaceutical candidates.

Advances in synthetic methodologies have also contributed to the growing interest in this compound. Modern techniques such as asymmetric catalysis and chiral resolution have made it feasible to produce complex molecules like (2R)-1-Propanone,2-hydroxy-1-(1-pyrrolidinyl)- with high enantiomeric purity. These methods not only improve yield but also enhance scalability for industrial applications.

The pharmacological profile of (2R)-1-Propanone,2-hydroxy-1-(1-pyrrolidinyl)- is another area of active investigation. Preliminary studies suggest that this compound may exhibit properties relevant to central nervous system (CNS) disorders, including potential neuroprotective effects. The pyrrolidine ring is known to interact with neurotransmitter systems, making it a valuable scaffold for developing novel therapeutics.

In addition to its pharmacological potential, (2R)-1-Propanone,2-hydroxy-1-(1-pyrrolidinyl)- has implications in chemical biology research. Its structural motifs are reminiscent of natural products that have been identified as bioactive compounds. By studying this molecule and its derivatives, researchers can gain insights into structure-activity relationships that may guide future drug design efforts.

The synthesis of functionalized pyrrolidine derivatives remains a challenging yet rewarding area of research. The compound's unique framework provides numerous opportunities for innovation in synthetic chemistry. Techniques such as organometallic catalysis and transition-metal-catalyzed reactions have been employed to develop efficient routes to complex heterocyclic systems.

The impact of computational chemistry on the study of (2R)-1-Propanone,2-hydroxy-1-(1-pyrrolidinyl)- cannot be overstated. Molecular modeling and quantum mechanical calculations have enabled researchers to predict properties such as binding affinity and metabolic stability before conducting experimental studies. This approach not only saves time but also allows for more rational decision-making in drug development.

In conclusion,(2R)-Propanone, with CAS No 151670-13-2, represents a fascinating subject of study with broad implications in pharmaceutical chemistry and medicinal biology . Its unique structural features , combined with recent advances , make it an exciting prospect for future research . As our understanding grows , so too will our ability to harness its potential .

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